![molecular formula C10H10ClN3O2 B2805805 4-(6-Chloropyridine-3-carbonyl)piperazin-2-one CAS No. 1016526-79-6](/img/structure/B2805805.png)
4-(6-Chloropyridine-3-carbonyl)piperazin-2-one
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Overview
Description
“4-(6-Chloropyridine-3-carbonyl)piperazin-2-one” is a chemical compound with the CAS Number: 1016526-79-6 . It has a molecular weight of 239.66 . The IUPAC name for this compound is 4-[(6-chloro-3-pyridinyl)carbonyl]-2-piperazinone .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources retrieved.Scientific Research Applications
Synthesis and Biological Activity
Chemical Synthesis and Structure Determination : Derivatives of the target compound have been synthesized and structurally characterized, demonstrating potential fungicidal and antiviral activities. For example, a study detailed the synthesis and crystal structure of a compound showing good antiviral activities against tobacco mosaic virus (Li et al., 2015).
Antimicrobial Applications : New pyridine derivatives synthesized from 2-chloropyridine-3-carboxylic acid showed variable and modest antimicrobial activity against bacteria and fungi, suggesting their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Photocatalysis : Novel polyoxometalate-based metal-organic frameworks constructed from bis(pyridylformyl)piperazine ligands demonstrated photocatalytic activities, highlighting their potential in environmental applications for the degradation of pollutants (Wang et al., 2014).
Molecular Docking and Drug Design
- Drug Design and Binding Affinity : Piperazine derivatives have been evaluated for their binding affinity to estrogen receptors, showcasing their role in the design of therapeutic agents with potential anti-proliferative activities against breast cancer cell lines (Parveen et al., 2017).
Coordination Chemistry and Material Science
- Coordination Chemistry : Research on Schiff-base ligands incorporating piperazinyl motifs has explored the influence of substituents on the coordination chemistry of copper (II), contributing to the understanding of metal-ligand interactions and the design of new materials (Majumder et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(6-chloropyridine-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c11-8-2-1-7(5-13-8)10(16)14-4-3-12-9(15)6-14/h1-2,5H,3-4,6H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNKPSXJLOOWPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyridine-3-carbonyl)piperazin-2-one |
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